![molecular formula C13H19ClO B13185619 {[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene is an organic compound with the molecular formula C12H17ClO. It is a derivative of benzene, characterized by the presence of a chloromethyl group and a 3-methylbutoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-chloromethyl-3-methylbutanol in the presence of a strong acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the chloromethyl group of 2-chloromethyl-3-methylbutanol. The reaction conditions often include refluxing the reactants in an inert solvent such as toluene or dichloromethane, with the addition of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine, thiols in the presence of a catalyst like zinc chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted amines, thioethers, ethers.
科学的研究の応用
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavorings, due to its unique structural properties.
作用機序
The mechanism of action of {[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction processes.
類似化合物との比較
Similar Compounds
Benzyl chloride: Similar in structure but lacks the 3-methylbutoxy group.
Chloromethylbenzene: Contains a chloromethyl group but lacks the additional alkoxy substituent.
3-Methylbutylbenzene: Contains the 3-methylbutyl group but lacks the chloromethyl substituent.
Uniqueness
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene is unique due to the presence of both the chloromethyl and 3-methylbutoxy groups, which confer distinct reactivity and properties. This combination of functional groups allows for a diverse range of chemical transformations and applications, distinguishing it from other benzene derivatives.
特性
分子式 |
C13H19ClO |
|---|---|
分子量 |
226.74 g/mol |
IUPAC名 |
[2-(chloromethyl)-3-methylbutoxy]methylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChIキー |
LVBDRNBFPMOXLN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(COCC1=CC=CC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13185543.png)
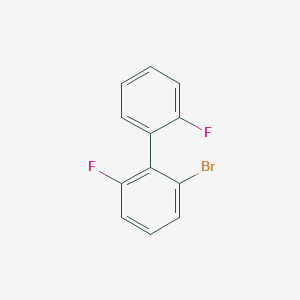
![Butyl[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13185560.png)
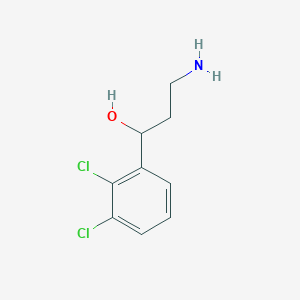
![3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione](/img/structure/B13185565.png)
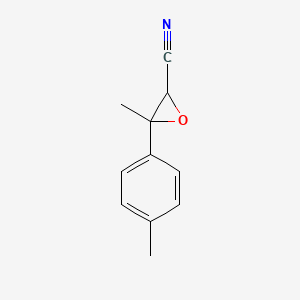
![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
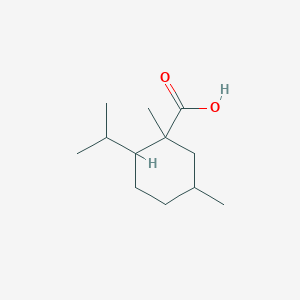
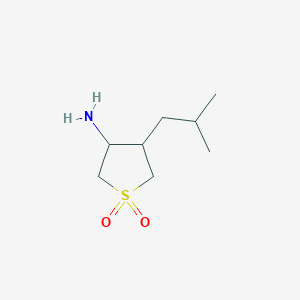
![Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13185603.png)
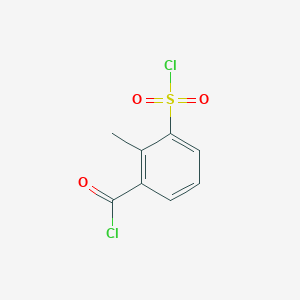
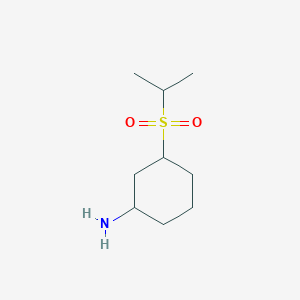
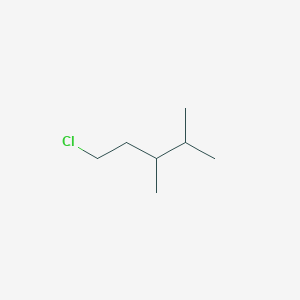
![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)
